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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of (-)-
Dihydrocarveol and its common isomers. By presenting key experimental data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), this document aims to facilitate the identification and differentiation of these closely
related monoterpenoids.

Isomeric Relationships

Dihydrocarveol exists as several stereoisomers due to the presence of three chiral centers in
its p-menthane skeleton. The isomers—dihydrocarveol, neodihydrocarveol, isodihydrocarveol,
and neoisodihydrocarveol—differ in the spatial arrangement of the hydroxyl, methyl, and
isopropenyl groups on the cyclohexane ring. These subtle structural variations lead to distinct
spectroscopic signatures.
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Caption: Isomeric relationships of Dihydrocarveol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (-)-Dihydrocarveol and its
selected isomers. Note that the data has been compiled from various sources, and
experimental conditions may vary.

Table 1: *H NMR Chemical Shifts (8, ppm)

Proton (-)-Dihydrocarveol Neodihydrocarveol Isodihydrocarveol
H1 (CH-OH) ~3.8 ~4.0 ~35

H2 ~1.5 ~1.6 ~1.8

H3 ~1.2-1.4 ~1.3-1.5 ~1.4-1.6

H4 ~2.0 ~2.1 ~1.9

H5 ~1.2-14 ~1.3-1.5 ~1.4-1.6

H6 ~1.0&~1.8 ~1.1&~1.9 ~1.2&~2.0

CHs (C7) ~0.9 (d) ~0.9 (d) ~1.0 (d)

CHs (C9) ~1.7 (s) ~1.7 (s) ~1.7 (s)

=CH: (C10) ~4.7 (br s) ~4.7 (br s) ~4.7 (br s)

Note: Data is approximate and compiled from various sources. 'd' denotes a doublet and 's'
denotes a singlet.

Table 2: 13C NMR Chemical Shifts (8, ppm)[1][2]
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Carbon Neodihydrocarveol Isodihydrocarveol
(1R,2R,4R)[2]

C1 76.78 ~71.0 ~73.0
Cc2 40.40 ~35.0 ~38.0
C3 44,52 ~31.0 ~34.0
C4 33.62 ~43.0 ~41.0
C5 31.46 ~28.0 ~27.0
C6 40.94 ~36.0 ~35.0
C7 (CH3) 18.70 ~17.0 ~22.0
Cc8 149.79 ~149.0 ~149.0
C9 (CHs) 21.24 ~21.0 ~21.0
C10 (=CH2) 108.96 ~109.0 ~109.0

Note: Data for Neodihydrocarveol and Isodihydrocarveol are approximate based on typical

values for related terpenes.

Table 3: Key IR Absorption Bands (cm~12)[3][4]
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Functional
Group

(-)-
Dihydrocarveo
I

Neodihydrocar
veol

Isodihydrocarv
eol

Characteristic
Absorption

O-H stretch

~3350 (broad)

~3380 (broad)

~3400 (broad)

Strong, broad
band indicative

of a hydroxyl
group.

C-H stretch (sp?)

~2920-2960

~2925-2965

~2920-2960

Strong
absorptions from
methyl and
methylene

groups.

C=C stretch

~1645

~1645

~1645

Medium intensity
band for the
isopropenyl
double bond.

C-O stretch

~1030

~1040

~1020

Strong band, the
exact position of
which is sensitive
to the
stereochemistry

of the alcohol.

=C-H bend

~885

~890

~885

Strong out-of-
plane bend for
the terminal

methylene group.

Table 4: Mass Spectrometry (m/z) Fragmentation Patterns
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() Neodihydrocar Isodihydrocarv Proposed
miz Dihydrocarveo
| veol eol Fragment
154 [M]* [M]* [M]* Molecular lon
Loss of a methyl
139 [M-CHs]* [M-CHs]* [M-CHs]*
group.
Dehydration, a
common
136 [M-H20]* [M-H20]* [M-H20]* _
fragmentation for
alcohols.
Loss of water
121 [M-H20-CHs]* [M-H20-CHs]* [M-H20-CHs]* and a methyl
group.
Further
107 [M-CsH7O]* or [M-CsH-O]* or [M-CsH-O]* or fragmentation of
[M-C3Hs-H20]+ [M-C3Hs-H20]* [M-C3Hs-H20]* the cyclohexane
ring.
Common
93 [C7Ho]* [C7Ho]* [C7Ho]* fragment in
terpenes.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of

monoterpenoids like (-)-Dihydrocarveol and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A workflow for NMR analysis is outlined below.
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Sample Preparation

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCIs).

:

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

:

El'ransfer the solution to a 5 mm NMR tube)

Data Acfjuisition

Glace the NMR tube in the spectrometer (e.g., 400 MHz or higher))

:

[Shim the magnetic field to achieve high homogeneity)

:

[Acquire IH NMR spectrum)

:

[Acquire 13C NMR spectrum)

Data Processing

Gpply Fourier transform to the raw data)

Phase the spectra.

[Apply baseline correction.)

:

Entegrate peak areas (for *H NMR)}

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6
mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal reference.

H NMR Acquisition: Spectra are typically acquired with a 30° pulse width, a relaxation delay
of 1.0 s, and an acquisition time of 2.0 s.

13C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence with a
45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet
can be prepared by grinding a small amount of the sample with KBr powder and pressing it
into a transparent disk.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean KBr plates or the KBr pellet without
the sample is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Atypical GC-MS analysis workflow is depicted below.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sample Preparation

(Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate))

Gas Chromatography

\ 4

Enject a small volume (e.g., 1 pL) of the sample into the GC inlet) (Separate the components on a capillary column (e.g., DB—SmS)J

Mass Sps'ctrometry

Gonize the eluted compounds (e.g., by electron ionization at 70 ev))

Y

(Analyze the fragment ions in a mass analyzer (e.g., quadrupole))

Y

(Detect the ions and generate a mass spectrum)

Click to download full resolution via product page
Caption: General workflow for GC-MS analysis.
 Instrumentation: A gas chromatograph coupled to a mass spectrometer.

¢ GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm
i.d., 0.25 pm film thickness), is commonly used for terpene analysis.

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C),
holds for a few minutes, and then ramps up to a higher temperature (e.g., 240 °C) at a rate
of 3-10 °C/min.
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o MS Parameters: Electron ionization (El) at 70 eV is standard. The mass range is typically
scanned from m/z 40 to 400.

« |dentification: Compounds are identified by comparing their mass spectra and retention times
with those of authentic standards or by searching a mass spectral library (e.g., NIST, Wiley).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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